ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Overview
Description
Ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a heterocyclic compound featuring a thiadiazine ring
Mechanism of Action
Target of Action
The primary target of ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate is the Hepatitis B virus (HBV) . The compound interacts with the capsid of the virus, inhibiting its replication .
Mode of Action
The compound is prepared via alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in anhydrous dioxane in the presence of triethylamine . It effectively interacts with the capsid of the Hepatitis B virus (HBV), supported by an experimental in vitro HBV replication model .
Biochemical Pathways
It is known that the compound inhibits the replication of the hepatitis b virus, which suggests it may interfere with the viral life cycle or the host’s cellular machinery .
Pharmacokinetics
The compound’s molecular weight (24629) and physical form (liquid) suggest that it may be well-absorbed and distributed in the body
Result of Action
The primary result of the action of this compound is the inhibition of Hepatitis B virus replication . This can lead to a decrease in viral load and potentially alleviate symptoms of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-4-methyl-5-propyl-1,3-thiazole-4-carboxylate with sulfur dioxide and an oxidizing agent such as hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines, depending on the target functional group.
Scientific Research Applications
Ethyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-ethyl-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl 5-methyl-1,1-dioxo-2-propyl-2H-1lambda6,2,6-thiadiazine-4-carboxylate: Similar but with a methyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a propyl chain, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 5-methyl-1,1-dioxo-2-propyl-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-4-6-12-7-9(10(13)16-5-2)8(3)11-17(12,14)15/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZXTWYHZYMWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=NS1(=O)=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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